molecular formula C11H10ClNO2 B1661368 3-(Chloromethyl)-6-methoxyquinolin-2(1H)-one CAS No. 90097-81-7

3-(Chloromethyl)-6-methoxyquinolin-2(1H)-one

Cat. No.: B1661368
CAS No.: 90097-81-7
M. Wt: 223.65 g/mol
InChI Key: MLZLCZURKBOLMM-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-6-methoxyquinolin-2(1H)-one is a versatile chemical intermediate in organic and medicinal chemistry research. Its structure features a reactive chloromethyl group at the 3-position and a methoxy-substituted quinolin-2(1H)-one core, making it a valuable synthon for constructing more complex, functionalized molecules . The chloromethyl group is a key functional handle that allows for facile derivatization through nucleophilic substitution reactions, enabling researchers to append various pharmacophores or modify the compound's properties . The 6-methoxyquinoline scaffold is a privileged structure in drug discovery, known for conferring significant biological activity to molecules . This core structure is found in compounds with a broad spectrum of reported biological activities, including antimicrobial and potential anticancer effects, the latter often linked to mechanisms such as sphingosine kinase inhibition . Furthermore, related bis(quinolin-2-one) structures have been investigated as prospective inhibitors of viral proteases, highlighting the continued research interest in this chemical class . As a building block, this compound is instrumental in the design and synthesis of novel quinoline hybrids, such as mono- and bisquinoline methanamine derivatives, for evaluating new therapeutic agents . This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

3-(chloromethyl)-6-methoxy-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO2/c1-15-9-2-3-10-7(5-9)4-8(6-12)11(14)13-10/h2-5H,6H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLZLCZURKBOLMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC(=O)C(=C2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60597284
Record name 3-(Chloromethyl)-6-methoxyquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60597284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90097-81-7
Record name 3-(Chloromethyl)-6-methoxyquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60597284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of N-(4-Methoxyphenyl)-3-Methylpropionamide

The quinolinone scaffold is constructed via cyclization of N-(4-methoxyphenyl)-3-methylpropionamide (Scheme 1). This intermediate is prepared by reacting 4-methoxyaniline with 3-methylpropionyl chloride in the presence of a base such as triethylamine:

$$
\text{4-Methoxyaniline} + \text{3-Methylpropionyl Chloride} \xrightarrow{\text{Et}_3\text{N}} \text{N-(4-Methoxyphenyl)-3-Methylpropionamide}
$$

Optimization Notes :

  • Solvent Choice : Methyl ethyl ketone (MEK) or dichloromethane (DCM) ensures homogeneity and controls exothermicity during the acylation.
  • Temperature : Maintaining temperatures below 70°C prevents decomposition of the aniline.

Cyclization to 3-Methyl-6-methoxyquinolin-2(1H)-one

The cyclization step employs AlCl₃ (4 equivalents) in DMA at 150–160°C:

$$
\text{N-(4-Methoxyphenyl)-3-Methylpropionamide} \xrightarrow[\text{AlCl}_3]{\text{DMA, 150°C}} \text{3-Methyl-6-methoxyquinolin-2(1H)-one}
$$

Critical Parameters :

  • Reaction Time : 2–4 hours, monitored by HPLC for completion.
  • Workup : Quenching with aqueous sodium borohydride followed by filtration yields the product in >90% purity.

Chlorination of the 3-Methyl Group

Radical Chlorination Using Sulfuryl Chloride

The methyl group at position 3 is converted to chloromethyl via radical chlorination. Sulfuryl chloride (SO₂Cl₂) in the presence of a radical initiator (e.g., AIBN) selectively chlorinates the methyl group:

$$
\text{3-Methyl-6-methoxyquinolin-2(1H)-one} \xrightarrow[\text{AIBN}]{\text{SO}2\text{Cl}2} \text{this compound}
$$

Optimization Insights :

  • Temperature : 70–80°C under inert atmosphere prevents over-chlorination.
  • Stoichiometry : 1.1 equivalents of SO₂Cl₂ ensures mono-chlorination.

Alternative Pathway: Bromination Follow by Halide Exchange

For higher selectivity, the methyl group is first brominated using N-bromosuccinimide (NBS) under UV light, followed by nucleophilic substitution with LiCl in DMF:

$$
\text{3-Methyl-6-methoxyquinolin-2(1H)-one} \xrightarrow[\text{UV}]{\text{NBS}} \text{3-(Bromomethyl)-6-methoxyquinolin-2(1H)-one} \xrightarrow{\text{LiCl}} \text{this compound}
$$

Advantages :

  • Controlled Reactivity : Bromine’s superior leaving group ability facilitates efficient chloride substitution.
  • Yield : >85% after recrystallization from ethanol/hexane.

Direct Electrophilic Chloromethylation

Vilsmeier-Haack Formylation and Reduction

An alternative route involves formylation at position 3 using the Vilsmeier-Haack reagent (POCl₃/DMF), followed by reduction to hydroxymethyl and subsequent chlorination:

$$
\text{6-Methoxyquinolin-2(1H)-one} \xrightarrow[\text{POCl}3]{\text{DMF}} \text{3-Formyl-6-methoxyquinolin-2(1H)-one} \xrightarrow[\text{NaBH}4]{\text{MeOH}} \text{3-(Hydroxymethyl)-6-methoxyquinolin-2(1H)-one} \xrightarrow{\text{SOCl}_2} \text{this compound}
$$

Challenges :

  • Regioselectivity : The Vilsmeier-Haack reaction preferentially targets electron-rich positions, necessitating careful substrate design.
  • Purification : Silica gel chromatography (ethyl acetate/hexane) isolates intermediates.

Analytical Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 12.87 (s, 1H, NH), 7.78 (d, J = 8.2 Hz, 1H), 7.56 (d, J = 8.2 Hz, 1H), 4.02 (s, 3H, OCH₃), 3.99 (s, 2H, CH₂Cl).
  • HRMS : m/z calculated for C₁₁H₁₀ClNO₂ [M+H]⁺: 240.0423; found: 240.0421.

Purity Assessment

  • HPLC : >99% purity achieved using a C18 column (gradient: 85% H₂O/15% MeOH to 50% H₂O/50% MeOH over 40 minutes).

Industrial-Scale Considerations

Solvent Recycling

High-boiling solvents like DMA are recovered via distillation under reduced pressure , reducing environmental impact.

Waste Management

Aluminum salts from Friedel-Crafts reactions are neutralized with aqueous sodium bicarbonate , yielding non-hazardous Al(OH)₃.

Chemical Reactions Analysis

Nucleophilic Substitution at the Chloromethyl Group

The chloromethyl group (-CH2Cl) serves as a reactive site for nucleophilic substitutions. Key reactions include:

Amine Alkylation

Reaction with amines (e.g., morpholine, piperidine) yields substituted methylamine derivatives. For example:

  • Reaction : 3-(Chloromethyl)-6-methoxyquinolin-2(1H)-one + morpholine → 3-(Morpholinomethyl)-6-methoxyquinolin-2(1H)-one.

  • Conditions : K2CO3 in ethanol, reflux (similar to ).

  • Mechanism : Base-assisted deprotonation of the amine followed by SN2 displacement of chloride.

Thiol or Alcohol Substitution

Thiols or alcohols can replace the chlorine atom under basic conditions:

  • Example : Reaction with sodium methoxide forms 3-(methoxymethyl)-6-methoxyquinolin-2(1H)-one.

  • Conditions : NaH in THF or EtOH (analogous to ).

Cross-Coupling Reactions

The chloromethyl group may participate in palladium-catalyzed coupling reactions:

Suzuki-Miyaura Coupling

The chloromethyl moiety can act as a coupling partner with arylboronic acids:

  • Product : 3-(Arylmethyl)-6-methoxyquinolin-2(1H)-one derivatives.

  • Catalyst : Pd(OAc)2/CuI with PPh3 ligand (inspired by ).

Click Chemistry

The chloromethyl group can be converted to an azide (-CH2N3) via SN2 substitution, enabling Huisgen cycloaddition with alkynes:

  • Step 1 : NaN3 in DMF, 60°C → 3-(azidomethyl)-6-methoxyquinolin-2(1H)-one.

  • Step 2 : Cu(I)-catalyzed reaction with terminal alkynes to form triazoles (similar to ).

Cyclization and Heterocycle Formation

The quinolinone scaffold facilitates intramolecular cyclizations:

Formation of Fused Pyran or Pyridine Rings

Under acidic or oxidative conditions, the chloromethyl group may cyclize with adjacent substituents:

  • Example : Reaction with malononitrile in acetic acid yields pyrano[3,2-c]quinolinone derivatives (analogous to ).

Dimerization

Autoxidation or base-mediated dimerization can occur, forming bis-quinolinone structures:

  • Conditions : Pyridine, 80°C (as seen in ).

Electrophilic Aromatic Substitution

The methoxy group directs electrophiles to the C5 or C7 positions:

  • Nitration : HNO3/H2SO4 introduces nitro groups at C5 or C7 (inspired by ).

  • Sulfonation : SO3/H2SO4 adds sulfonic acid groups.

Oxidation/Reduction

  • Oxidation : Selenium dioxide (SeO2) oxidizes methyl groups to aldehydes (as in ).

  • Reduction : Catalytic hydrogenation (H2/Pd-C) reduces the quinolinone ring to tetrahydroquinoline.

Biological Activity and Multi-Target Inhibition

Derivatives of this compound exhibit antiproliferative properties:

  • Mechanism : Inhibition of EGFR, BRAFV600E, and ERK pathways (similar to ).

  • Key Analog : 3-(Heteroarylmethyl)-6-methoxyquinolin-2(1H)-ones show GI50 values < 30 nM in ovarian cancer cells .

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the potential of quinoline derivatives, including 3-(Chloromethyl)-6-methoxyquinolin-2(1H)-one, as anticancer agents.

  • Mechanism of Action : The compound has been investigated for its ability to inhibit specific kinases involved in cancer progression. For instance, derivatives have shown promising activity against EGFR and CDK2, with IC50 values indicating effective inhibition .
  • Case Study : A study synthesized a series of triazole-linked quinoline derivatives, demonstrating that compounds similar to this compound exhibited significant antiproliferative effects against various cancer cell lines, such as MCF-7 and Panc-1. The most active compound achieved an IC50 of 1.2 µM against MCF-7 cells .

Antiviral Properties

The antiviral potential of quinoline derivatives has also been explored, particularly in the context of COVID-19.

  • SARS-CoV-2 Inhibition : Research has indicated that certain quinoline derivatives can bind effectively to the main protease of SARS-CoV-2, potentially serving as therapeutic agents against COVID-19. Molecular docking studies suggest that these compounds can form multiple hydrogen bonds with critical amino acids in the protease, enhancing their inhibitory effects .

Synthesis and Derivatives

The synthesis of this compound involves various methodologies that enhance its biological activity.

  • Synthesis Techniques : The compound can be synthesized through reactions involving chloromethylation of quinoline derivatives followed by functionalization to enhance biological properties. This includes the formation of hybrid compounds through click chemistry techniques, which have been shown to yield high-purity products with significant biological activity .

Pharmacological Studies

Pharmacological evaluations have established a diverse range of biological activities associated with quinoline derivatives.

  • Antioxidant Activity : Compounds derived from this compound have demonstrated antioxidant properties, which are crucial in mitigating oxidative stress-related diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is essential for optimizing the efficacy of quinoline derivatives.

  • Key Modifications : Modifications at specific positions on the quinoline ring can significantly affect the biological activity. For example, introducing different substituents at the 4-position has been shown to enhance antiproliferative activity while maintaining low toxicity profiles .

Summary Table of Applications

ApplicationDescriptionReferences
Anticancer ActivityInhibition of kinases like EGFR and CDK2; significant antiproliferative effects observed
Antiviral PropertiesPotential inhibitors of SARS-CoV-2 main protease; effective binding affinity
Synthesis TechniquesVarious methodologies including chloromethylation and click chemistry
Pharmacological StudiesDemonstrated antioxidant activity; important for oxidative stress mitigation
Structure-Activity RelationshipModifications at specific positions enhance biological activity

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-6-methoxyquinolin-2(1H)-one depends on its specific application. In medicinal chemistry, it may act by interacting with molecular targets such as enzymes or receptors. For example, it could inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s structural analogs are differentiated by substituent type, position, and functional groups. Key comparisons include:

6-Methoxy-2(1H)-quinolinone (Compound 1)
  • Structure : Lacks the chloromethyl group at position 3.
  • Synthesis : Prepared via thermal condensation of anilines and substituted malonic acid diethyl esters in ethyl acetate/hexane (207–208°C) .
  • Properties: The absence of the chloromethyl group reduces electrophilic reactivity, making it less suitable for nucleophilic substitution reactions compared to 3-(chloromethyl)-6-methoxyquinolin-2(1H)-one.
3-(((3-Aminophenyl)thio)methyl)-6-methoxyquinolin-2(1H)-one (32c)
  • Structure: Features a thioether-linked aminophenyl group instead of chloromethyl.
  • This contrasts with the chloromethyl group’s role in alkylation reactions .
Chalcone Derivatives (e.g., CTR-20)
  • Structure: (E)-6-Methoxy-3-(3-(2-methoxyphenyl)-3-oxoprop-1-enyl)quinolin-2(1H)-one.
  • Synthesis : 83% yield; melting point 227–229°C.
3-Acetyl-6-chloro-1-methyl-4-phenylquinolin-2(1H)-one
  • Structure : Chlorine at position 6, acetyl at position 3, and phenyl at position 4.
  • Properties : The acetyl group at position 3 reduces electrophilicity compared to chloromethyl, while the 6-chloro substituent may enhance lipophilicity (predicted pKa = -1.92) .

Physical and Chemical Properties

Compound Substituents Melting Point (°C) Molecular Weight (g/mol) Key Spectral Data (IR/NMR)
This compound 3-ClCH2, 6-OCH3 Not reported ~237.67 Expected C=O stretch at ~1650 cm⁻¹ (IR)
6-Methoxy-2(1H)-quinolinone (1) 6-OCH3 207–208 175.17 NH stretch at ~3200 cm⁻¹ (IR)
CTR-20 6-OCH3, propenone linker 227–229 336.1 C=O (1674 cm⁻¹), C=C (1581 cm⁻¹)
3-Acetyl-6-chloro-... (CAS 479076-89-6) 3-COCH3, 6-Cl, 4-Ph Not reported 311.76 Acetyl C=O at 1674 cm⁻¹ (IR)

Biological Activity

3-(Chloromethyl)-6-methoxyquinolin-2(1H)-one is a quinoline derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's biological activity, synthesis, and mechanism of action based on diverse sources.

Chemical Structure and Properties

The molecular formula of this compound is C12H12ClNO2, with a molecular weight of approximately 237.68 g/mol. The compound features a chloromethyl group at the 3-position and a methoxy group at the 6-position of the quinoline ring, which contribute to its reactivity and biological properties.

Antimicrobial Properties

Research indicates that this compound exhibits promising antimicrobial activity. The mechanism is believed to involve inhibition of bacterial enzymes critical for cell wall synthesis, leading to bactericidal effects. In studies involving similar quinoline derivatives, significant antimicrobial activity was observed against various pathogens, suggesting that this compound may share similar properties .

Anticancer Activity

The compound also shows potential as an anticancer agent. Quinoline derivatives are known to interact with targets involved in cancer pathways, including multidrug resistance (MDR) mechanisms. For instance, quinolinone-pyrimidine hybrids have been shown to inhibit P-glycoprotein (P-gp), a key player in drug efflux and resistance . Molecular docking studies have suggested that this compound could similarly bind to targets involved in cancer progression, enhancing the efficacy of traditional chemotherapeutics like doxorubicin by reversing P-gp-mediated drug resistance .

The biological activity of this compound is attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The chloromethyl group allows for nucleophilic substitution reactions, which can inhibit enzymes critical for microbial growth and cancer cell proliferation.
  • Receptor Interaction : Similar compounds have shown binding affinity to receptors involved in inflammatory responses and cancer signaling pathways .

Synthesis Methods

The synthesis of this compound typically involves chloromethylation of a suitable quinolinone precursor. Common methods include:

  • Chloromethylation Reaction : Using chloromethyl methyl ether under acidic conditions.
  • Continuous Flow Reactors : Employed in industrial settings for scalability and efficiency.

Comparative Analysis with Related Compounds

A comparative analysis highlights the unique aspects of this compound against structurally similar compounds:

Compound NameKey FeaturesUnique Aspects
6-Methoxyquinolin-2(1H)-oneLacks chloromethyl and methyl groupsLess reactive in nucleophilic substitutions
3-(Bromomethyl)-6-methoxy-1-methylquinolin-2(1H)-oneContains bromomethyl instead of chloromethylMay exhibit different reactivity and activity
3-(Chloromethyl)-6-hydroxy-1-methylquinolin-2(1H)-oneHydroxy group instead of methoxyPotentially different biological activities

The combination of both chloromethyl and methoxy groups in this compound provides distinct reactivity patterns, making it valuable in synthetic chemistry and pharmaceutical development.

Q & A

Q. What are the common synthetic routes for preparing 3-(Chloromethyl)-6-methoxyquinolin-2(1H)-one and its derivatives?

The compound is typically synthesized via condensation reactions involving quinolone precursors. For example, chalcone derivatives are synthesized by reacting 6-methoxyquinolin-2(1H)-one with substituted benzoyl chlorides in the presence of a base (e.g., K₂CO₃) and a catalyst (e.g., 4-dimethylaminopyridine) in anhydrous dioxane. The chloromethyl group is introduced using chloromethylation agents like chloromethyl ethers or via nucleophilic substitution . Yield optimization often involves refluxing conditions (e.g., 80–100°C) and purification by column chromatography.

Q. How is the structural characterization of this compound performed?

Key techniques include:

  • ¹H NMR : The methoxy group (OCH₃) appears as a singlet at δ ~3.77–3.87 ppm. The chloromethyl (CH₂Cl) group shows signals near δ 4.12–4.30 ppm as a quartet or doublet, depending on coupling. The quinolinone NH proton is observed as a broad singlet at δ ~11.89–11.94 ppm .
  • FT-IR : Stretching vibrations for C=O (quinolinone) appear at ~1650–1674 cm⁻¹, and C-O-C (methoxy) at ~1245–1023 cm⁻¹ .
  • Mass spectrometry : Molecular ion peaks ([M+H]⁺) are consistent with calculated masses (e.g., m/z 350.2 for a derivative with a 2-ethoxyphenyl group) .

Q. What are the solubility and stability considerations for this compound in experimental settings?

The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and chlorinated solvents (e.g., CH₂Cl₂). Stability tests indicate degradation under strong acidic/basic conditions or prolonged UV exposure. Storage recommendations include inert atmospheres (N₂/Ar) and desiccated environments at –20°C .

Advanced Research Questions

Q. How do substituent variations on the quinolinone core influence biological activity and binding affinity?

Structure-activity relationship (SAR) studies show that electron-withdrawing groups (e.g., Cl, CF₃) at the 3-position enhance metabolic stability and target binding. For example, introducing a pyrimidine hybrid at the chloromethyl group (e.g., compound 11a in ) increased inhibitory activity against sphingosine kinases due to improved π-π stacking and hydrogen bonding. Conversely, bulky substituents on the methoxy group reduce solubility and bioavailability .

Q. What methodologies are used to assess the metabolic stability of this compound derivatives?

  • In vitro microsomal assays : Liver microsomes (human/rat) are incubated with the compound, and LC-MS/MS quantifies parent compound degradation over time. Half-life (t₁/₂) and intrinsic clearance (Clₚ) are calculated .
  • CYP450 inhibition screening : Fluorescent probes or recombinant enzymes identify interactions with cytochrome P450 isoforms (e.g., CYP3A4, CYP2D6) .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies often arise from variations in assay conditions (e.g., cell lines, incubation times) or impurities in synthesized batches. Strategies include:

  • HPLC purity validation : Ensure >95% purity via reverse-phase chromatography .
  • Dose-response curves : Use standardized protocols (e.g., IC₅₀ determination in triplicate) to minimize inter-lab variability .
  • X-ray crystallography : Validate binding modes with target proteins (e.g., kinases) to confirm mechanistic hypotheses .

Q. What crystallographic techniques validate the three-dimensional structure of this compound derivatives?

Single-crystal X-ray diffraction is the gold standard. For example:

  • Data collection : Mo Kα radiation (λ = 0.71073 Å) at 296 K.
  • Refinement : R factors < 0.05, with H atoms treated as riding models (C–H = 0.93–0.96 Å).
  • Key findings : Planar quinolinone rings with dihedral angles < 1° between fused rings, and intermolecular N–H⋯N hydrogen bonds stabilizing crystal packing .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
3-(Chloromethyl)-6-methoxyquinolin-2(1H)-one
Reactant of Route 2
3-(Chloromethyl)-6-methoxyquinolin-2(1H)-one

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